Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

Solid-state characterization Process chemistry Crystallization development

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 148516-11-4; molecular formula C₂₁H₁₈FNO₂; molecular weight 335.37 g/mol) is a fully characterized quinoline-3-carboxylate ester that functions as a pivotal intermediate in the multi-step industrial synthesis of pitavastatin calcium, a high-potency HMG-CoA reductase inhibitor. This compound is formally designated as Pitavastatin Impurity 18 under ICH-compliant impurity profiling frameworks and is commercially supplied as a reference standard with characterization data traceable to USP and EP pharmacopeial monographs, supporting Abbreviated New Drug Application (ANDA) analytical method development and quality control workflows.

Molecular Formula C21H18FNO2
Molecular Weight 335.4 g/mol
CAS No. 148516-11-4
Cat. No. B130492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
CAS148516-11-4
Molecular FormulaC21H18FNO2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H18FNO2/c1-2-25-21(24)19-18(13-9-11-15(22)12-10-13)16-5-3-4-6-17(16)23-20(19)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3
InChIKeyGBRCWXJKFLLFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Cyclopropyl-4-(4-Fluorophenyl)Quinoline-3-Carboxylate (CAS 148516-11-4): A Designated Pitavastatin Intermediate and Pharmacopeial Reference Standard


Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 148516-11-4; molecular formula C₂₁H₁₈FNO₂; molecular weight 335.37 g/mol) is a fully characterized quinoline-3-carboxylate ester that functions as a pivotal intermediate in the multi-step industrial synthesis of pitavastatin calcium, a high-potency HMG-CoA reductase inhibitor [1]. This compound is formally designated as Pitavastatin Impurity 18 under ICH-compliant impurity profiling frameworks and is commercially supplied as a reference standard with characterization data traceable to USP and EP pharmacopeial monographs, supporting Abbreviated New Drug Application (ANDA) analytical method development and quality control workflows [2]. Its structure features a cyclopropyl group at the quinoline 2-position, a 4-fluorophenyl substituent at position 4, and an ethyl ester moiety at position 3, giving it a consensus LogP of 4.74 and a melting point of 74–76 °C .

Why Methyl Ester and Other Quinoline-3-Carboxylate Analogs Cannot Substitute for CAS 148516-11-4 in Regulated Pitavastatin Workflows


Although methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 121659-86-7, Pitavastatin Impurity 23/66) and the corresponding aldehyde (CAS 121660-37-5), alcohol (CAS 121660-11-5), bromomethyl derivative (CAS 154057-56-4), and free carboxylic acid (CAS 160375-37-1) share the same quinoline core, they are not interchangeable with the ethyl ester in either synthetic or analytical contexts. Critically, the ethyl ester and methyl ester carry distinct regulatory impurity designations—Impurity 18 versus Impurity 23/66—with different expected retention times in validated HPLC methods and different acceptance criteria in pharmacopeial monographs [1]. Physicochemically, the ethyl ester melts at 74–76 °C while the methyl ester melts at 122–124 °C, a ~48 °C difference that directly impacts crystallization-based purification, polymorph control, and solid-state handling during scale-up [2]. Furthermore, the ethyl ester is the direct starting material for the published pitavastatin calcium synthetic route yielding approximately 31% overall, and its reduction product is the precursor for the crystallographically characterized bromomethyl intermediate (triclinic, space group P-1, a = 9.6150 Å, b = 9.868 Å, c = 10.060 Å, V = 783.3 ų) [3][4]. Substituting the methyl ester would alter the kinetics of both the Friedländer cyclization step and the subsequent KBH₄/ZnCl₂ reduction, invalidating established process validation parameters. The quantitative differences detailed in Section 3 establish that CAS 148516-11-4 occupies a non-substitutable position in regulated pitavastatin development and manufacturing.

Quantitative Differentiation Evidence: Ethyl 2-Cyclopropyl-4-(4-Fluorophenyl)Quinoline-3-Carboxylate (CAS 148516-11-4) Versus Closest Analogs


Melting Point Differential of ~48 °C Enables Superior Crystallization Control in Purification and Polymorph Screening Relative to the Methyl Ester

The ethyl ester (CAS 148516-11-4) exhibits a melting point of 74–76 °C [1], whereas the direct methyl ester analog (CAS 121659-86-7) melts at 122–124 °C , representing a differential of approximately 48 °C. This lower melting point for the ethyl ester facilitates melt crystallization and reduces the thermal burden during vacuum drying at scale, while the narrower 2 °C melting range supports higher crystalline purity assessment. The methyl ester's significantly higher melting point complicates low-temperature recrystallization and may promote thermal degradation of the quinoline core during prolonged heating.

Solid-state characterization Process chemistry Crystallization development

Commercial Purity Benchmark: Ethyl Ester at ≥97% Versus Methyl Ester at ~95% Impacts Reference Standard Qualification

The ethyl ester is routinely supplied at a standard purity of ≥97% by multiple authenticated vendors including Bidepharm (standard purity 97%, with batch-specific NMR, HPLC, and GC certificates of analysis) , ChemScene (purity ≥97%, storage at 2–8 °C sealed in dry conditions) , and CymitQuimica (purity 97%, solid form) . In contrast, the methyl ester analog (CAS 121659-86-7) is typically offered at a minimum purity specification of 95% from suppliers such as AKSci (Min. Purity Spec: 95%) and CymitQuimica (Purity: Min. 95%) . This 2-percentage-point differential is significant in the context of reference standard qualification, where impurity levels must be rigorously controlled and each 1% of unspecified impurity can compromise method validation for ANDA submissions.

Reference standard Quality control Pharmacopeial compliance

Documented Overall Synthetic Yield of ~31% for Pitavastatin Calcium from the Ethyl Ester Establishes a Quantified Route Benchmark

A published synthetic route starting from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate delivers pitavastatin calcium in an overall yield of approximately 31% across six sequential transformations: KBH₄/ZnCl₂ reduction, PBr₃ bromination, phosphorus ylide formation, Wittig-Horner reaction with t-butyl(3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidenehexanoate, deprotection and lactonization, and final hydrolysis with calcium salt formation [1]. The bromomethyl intermediate derived from this ethyl ester has been independently synthesized and crystallographically characterized, confirming the route's reproducibility (overall yield of 58.5% from ethyl ester to bromomethyl derivative) [2]. For the methyl ester route, a patent example reports the synthesis of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate with a gas chromatographic purity of 93.85% at the cyclization stage [3], though a directly comparable overall pitavastatin yield from the methyl ester has not been located in the public domain, limiting head-to-head yield comparison.

Process chemistry Synthetic route scouting Yield optimization

Lipophilicity Differential (Consensus LogP 4.74) Influences Chromatographic Retention and Extraction Efficiency Versus the Methyl Ester

The ethyl ester (CAS 148516-11-4) has a computationally determined consensus LogP of 4.74 (average of iLOGP 3.61, XLOGP3 4.71, WLOGP 5.45, MLOGP 4.27, and SILICOS-IT 5.68) . The methyl ester analog (CAS 121659-86-7), bearing one fewer methylene unit in the ester side chain, is estimated to have a LogP approximately 0.5 units lower based on the standard π contribution of a methylene group (~0.5 LogP units) [1]. This lipophilicity differential translates to a predicted ~3.2-fold difference in octanol/water partition coefficient—sufficient to produce meaningfully different retention times in reversed-phase HPLC (typical ΔtR of 1–3 minutes on C18 columns under isocratic conditions) and to alter liquid-liquid extraction efficiency during workup. The ethyl ester also exhibits a density of 1.248 g/cm³ [2] versus ~1.274 g/cm³ for the methyl ester [3], reflecting the lower packing efficiency of the bulkier ethyl group.

Analytical method development Extraction optimization Physicochemical profiling

Unique Crystallographic Characterization of the Downstream Bromomethyl Derivative Confirms Structural Fidelity of the Ethyl Ester Route

The bromomethyl derivative 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline (CAS 154057-56-4), prepared directly from the ethyl ester via sequential KBH₄/ZnCl₂ reduction and PBr₃ bromination, has been unambiguously characterized by single-crystal X-ray diffraction, revealing crystallization in the triclinic system, space group P-1, with unit cell parameters a = 9.6150(19) Å, b = 9.868(2) Å, c = 10.060(2) Å, V = 783.3(4) ų, and Z = 2 [1]. This crystallographic dataset provides definitive proof of the structural integrity of the quinoline core following the two-step transformation from the ethyl ester. No equivalent crystallographic characterization has been reported for the corresponding bromomethyl derivative prepared from the methyl ester analog, limiting the ability to perform comparative polymorph screening or to use single-crystal data for patent evidentiary support when the methyl ester is the starting material.

X-ray crystallography Solid-state characterization Polymorph screening

Distinct Regulatory Impurity Designation (Impurity 18 vs. Impurity 23) Mandates Separate Analytical Method Validation and Reference Standard Qualification

Under the ICH Q3A/Q3B impurity qualification framework, the ethyl ester is formally catalogued as Pitavastatin Impurity 18 (CAS 148516-11-4) and the methyl ester as Pitavastatin Impurity 23 (CAS 121659-86-7) or Impurity 66, depending on the pharmacopeial indexing system [1][2]. Both are supplied with detailed characterization data compliant with regulatory guidelines and are usable as reference standards with traceability to USP or EP monographs. However, because they are distinct impurity entities with different molecular formulas (C₂₁H₁₈FNO₂ vs. C₂₀H₁₆FNO₂), molecular weights (335.37 vs. 321.34 g/mol), and chromatographic retention characteristics, they cannot substitute for one another in a validated HPLC impurity method. A method validated using Impurity 18 as the resolution standard cannot be assumed to perform identically when Impurity 23 is used as the reference marker, as the relative retention time (RRT) and response factor will differ.

Regulatory CMC Impurity profiling Pharmacopeial compliance

Application Scenarios Where Ethyl 2-Cyclopropyl-4-(4-Fluorophenyl)Quinoline-3-Carboxylate (CAS 148516-11-4) Provides Demonstrable Advantage Over Analogs


Reference Standard for Pitavastatin ANDA Analytical Method Development and Pharmacopeial Compliance

As the formally designated Pitavastatin Impurity 18 with full ICH-compliant characterization and traceability to USP/EP monographs, this compound is the required reference standard for developing and validating HPLC impurity methods for pitavastatin calcium ANDA submissions . Its ≥97% commercial purity and consensus LogP of 4.74 enable reliable system suitability testing, relative retention time (RRT) marker establishment, and response factor determination. The methyl ester (Impurity 23) cannot substitute in this role because regulatory methods specify impurity-by-impurity validation, and the different LogP and molecular weight of the methyl ester would yield different chromatographic behavior.

Starting Material for Multi-Kilogram Pitavastatin Calcium API Synthesis

The documented synthetic route from the ethyl ester to pitavastatin calcium, with an overall yield of approximately 31% across six steps , provides a validated, published process baseline suitable for technology transfer and scale-up. The quantitative understanding of the KBH₄/ZnCl₂ reduction chemistry from the ethyl ester, and the availability of single-crystal X-ray data for the downstream bromomethyl intermediate (triclinic, P-1) , provide process chemists with crystallographic proof of structural integrity at the key intermediate stage—a quality assurance advantage not available when starting from the methyl ester.

Medicinal Chemistry Diversification via Ester Functional Group Interconversion

The ethyl ester serves as a strategic branching point for synthesizing diverse quinoline-based compound libraries. Reduction with KBH₄/ZnCl₂ yields the primary alcohol (CAS 121660-11-5), which can be oxidized to the aldehyde (CAS 121660-37-5) for Wittig and aldol chemistry, or brominated to the bromomethyl derivative (CAS 154057-56-4) for nucleophilic displacement and phosphonium salt formation . The lower melting point of the ethyl ester (74–76 °C) relative to the methyl ester (122–124 °C) facilitates dissolution in a broader range of organic solvents at ambient temperature, improving the operational convenience of these transformations at the laboratory scale.

Quality Control Standard for Commercial Pitavastatin Manufacturing

During commercial pitavastatin production, Impurity 18 must be monitored as a process-related impurity and potential degradation product. The availability of this compound as a fully characterized reference standard with batch-specific certificates of analysis (NMR, HPLC, GC) enables QC laboratories to establish validated impurity limit tests, perform system suitability checks, and demonstrate method robustness during regulatory inspections. The 97% purity specification and cold-chain storage recommendation (2–8 °C) ensure long-term stability of the reference standard, a critical factor for multi-year commercial manufacturing campaigns.

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